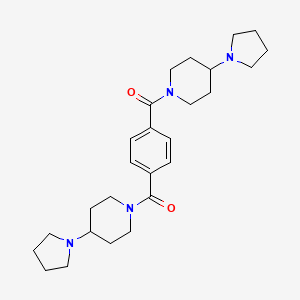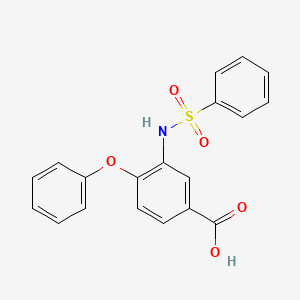![molecular formula C20H28N2O3 B7552611 (1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic psychoactive drug that belongs to the cathinone class. MDPV is a powerful stimulant that acts on the central nervous system, producing effects similar to those of cocaine or amphetamines. In recent years, MDPV has gained popularity as a recreational drug, leading to its classification as a Schedule I controlled substance in the United States. However, MDPV also has potential applications in scientific research, particularly in the study of the brain and behavior.
Wirkmechanismus
MDPV acts as a reuptake inhibitor for dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a range of effects, including increased alertness, euphoria, and increased sociability. However, MDPV also has potential for abuse and addiction, as well as adverse effects on the cardiovascular and nervous systems.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased dopamine release, increased heart rate and blood pressure, and increased body temperature. These effects are similar to those produced by other stimulant drugs such as cocaine and amphetamines. However, MDPV has been shown to be more potent and longer-lasting than these drugs, leading to a higher risk of adverse effects and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
MDPV has several advantages as a tool for scientific research, including its high affinity for the dopamine transporter and its ability to modulate the release of dopamine, norepinephrine, and serotonin. However, MDPV also has limitations, including its potential for abuse and addiction, as well as its adverse effects on the cardiovascular and nervous systems. Researchers must carefully consider these factors when designing experiments involving MDPV.
Zukünftige Richtungen
There are several potential future directions for research involving MDPV. One area of interest is the use of MDPV as a tool for studying the neurochemical basis of addiction and other psychiatric disorders. Another area of interest is the development of new drugs based on the structure of MDPV, which may have therapeutic applications in the treatment of depression, anxiety, and other mood disorders. Additionally, further research is needed to better understand the long-term effects of MDPV on the brain and body, as well as its potential for abuse and addiction.
Synthesemethoden
MDPV is synthesized by the reaction of 3,4-methylenedioxyphenylpropan-2-one with 1-benzylpyrrolidine and 3-(1,3-dioxolan-2-yl)piperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified by column chromatography to yield pure MDPV.
Wissenschaftliche Forschungsanwendungen
MDPV has potential applications in scientific research, particularly in the study of the brain and behavior. It has been shown to have high affinity for the dopamine transporter, which is involved in the regulation of reward and motivation. MDPV also has affinity for the norepinephrine transporter and the serotonin transporter, which are involved in the regulation of mood and arousal. These properties make MDPV a valuable tool for studying the neurochemical basis of addiction, depression, and other psychiatric disorders.
Eigenschaften
IUPAC Name |
(1-benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-19(22-11-4-8-17(15-22)20-24-12-13-25-20)18-9-5-10-21(18)14-16-6-2-1-3-7-16/h1-3,6-7,17-18,20H,4-5,8-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISWQSAPTAFWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCCN2CC3=CC=CC=C3)C4OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[4-[(5-Bromo-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B7552529.png)
![(3-Anilinopyrrolidin-1-yl)-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanone](/img/structure/B7552542.png)
![1-(3,4-dimethoxyphenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7552546.png)

![2-[4-[4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoyl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B7552558.png)
![2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7552565.png)


![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)